methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride is a chemical compound with a complex structure that includes a piperazine ring and difluorobenzene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride typically involves the reaction of 2,3-difluorobenzoic acid with piperazine in the presence of a suitable esterifying agent like methanol. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired ester compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to maintain consistency and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzoate derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers use it to study its effects on various biological systems and its potential therapeutic applications
Mechanism of Action
The mechanism of action of methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(piperazin-1-yl)benzoate hydrochloride
- Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate
- Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride
Uniqueness
This compound is unique due to the presence of both difluoro substituents and the piperazine ring, which can confer distinct chemical and biological properties compared to its analogs. These structural features may enhance its reactivity and potential as a pharmaceutical intermediate .
Properties
CAS No. |
2742659-95-4 |
---|---|
Molecular Formula |
C12H15ClF2N2O2 |
Molecular Weight |
292.7 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.